N-Methylisoamylamine
Description
Historical Context and Early Investigations of N-Methylisoamylamine
The earliest documented reference to this compound appears to date back to the late 19th century. Work by Stoermer and Lepel in 1896 provided initial data on the amine and its salts, such as its hydrochloride, chloroplatinate, and chloroaurate forms. acs.org These early investigations were primarily focused on the fundamental synthesis and characterization of organic compounds.
A significant resurgence of interest in this compound occurred in the 1980s, driven by research into the formation of N-nitroso compounds, which are known carcinogens. Studies from this era demonstrated that this compound could be produced microbiologically. Research by C. Ji and colleagues showed that certain fungi, such as those from the genus Fusarium, could synthesize secondary amines, including this compound, from primary amines like isoamylamine (B31083). usc.eduoup.com This microbiological production was significant because this compound was identified as a precursor to the carcinogen N-nitrosomethylisoamylamine. sc-ctsi.org Further research in this period focused on the synthesis of this nitrosamine (B1359907) from isoamylamine and sodium nitrite (B80452) by fungi, highlighting a potential pathway for the formation of carcinogens in contaminated foods like moldy millet and wheat flour. usc.edusc-ctsi.org
Current State of Academic Research on this compound
After the investigations in the 1980s, this compound received limited attention in mainstream academic literature for several decades. However, recent research has repurposed the compound as a building block in synthetic organic chemistry. A notable contemporary application is its use in the development of potential antiviral agents.
Recent studies published in 2025 have detailed the use of this compound as a reagent in the synthesis of amodiaquine (B18356) analogs. researchgate.netjst.go.jp These new compounds were designed and tested for their activity against the SARS-CoV-2 virus. researchgate.netjst.go.jp In this context, this compound is used to introduce a specific dialkylamino moiety onto a larger molecular scaffold, a modification aimed at enhancing antiviral activity and reducing toxicity compared to the parent compound, amodiaquine. researchgate.netjst.go.jp This line of research underscores the compound's utility as a versatile reagent in medicinal chemistry for creating complex molecules with potential therapeutic value. researchgate.net
Beyond this specific application, this compound is recognized as a chemical intermediate. biosynth.com Its fundamental physical and chemical properties are well-documented in chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H15N | nih.govbiosynth.com |
| Molar Mass | 101.19 g/mol | nih.govbiosynth.com |
| Boiling Point | 111 °C | biosynth.com |
| Density | 0.783 g/cm³ | biosynth.com |
| CAS Number | 4104-44-3 | nih.govbiosynth.com |
| IUPAC Name | N,3-dimethylbutan-1-amine | nih.gov |
Gaps in the Existing this compound Research Literature
A research gap is a question or problem that has not been answered by any of the existing studies or literature within a field. gradcoach.com Analysis of the available literature on this compound reveals several significant gaps, falling into categories such as the "classic literature gap," where a topic has been overlooked, and the "methodological gap," where existing research lacks a certain perspective. gradcoach.com
The most prominent gap is the stark temporal divide in research focus. The investigations of the 1980s centered on its role as a microbially produced precursor to carcinogens. oup.comsc-ctsi.org In contrast, the most recent academic work uses it as a synthetic tool in medicinal chemistry. researchgate.netjst.go.jp There is a notable lack of research in the intervening decades and on topics outside these two specific areas.
Specific research gaps include:
Limited Biological Characterization: While its role as a precursor to N-nitrosomethylisoamylamine is established, the intrinsic biological activity of this compound itself remains largely unexplored in academic literature. sc-ctsi.org A commercial supplier notes that the molecule has been found to bind to opioid receptors and monoamine oxidase (MAO), but these claims are not substantiated by peer-reviewed research in the search results and represent a major area for potential investigation. biosynth.com
Lack of Modern Mechanistic Studies: The microbiological pathways for this compound synthesis were explored in the 1980s, but these have not been revisited with modern molecular biology and analytical techniques. usc.eduoup.com A deeper understanding of the enzymes and genetic pathways involved could provide valuable insights.
Incomplete Toxicological Profile: There is a lack of publicly available, in-depth toxicological studies on this compound itself, as distinct from the nitrosamine it can form. nih.gov Understanding its metabolism, potential for bioaccumulation, and specific mechanisms of toxicity (if any) are critical areas that remain unaddressed.
Unexplored Therapeutic Potential: Aside from its recent use as a structural component in drug synthesis, there has been no systematic exploration of whether this compound or its simpler derivatives might possess any therapeutic properties on their own. researchgate.netjst.go.jp The unverified claims of opioid and MAO receptor activity suggest this could be a fruitful, yet completely open, area of research. biosynth.comnih.gov
In essence, the scientific understanding of this compound is fragmented, consisting of two isolated chapters written decades apart. A comprehensive research program would be needed to connect these dots and fully characterize the compound's place in biochemistry, pharmacology, and synthetic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
N,3-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-6(2)4-5-7-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOCODZVGPDGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334534 | |
| Record name | N-Methylisoamylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4104-44-3 | |
| Record name | N,3-Dimethyl-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylisoamylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4104-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of N Methylisoamylamine
Established Synthetic Routes for N-Methylisoamylamine and its Analogues
Established synthetic pathways to this compound primarily involve biochemical transformations, leveraging the metabolic capabilities of microorganisms. Furthermore, its application as a reagent and intermediate is documented in the synthesis of medicinally important molecules.
Synthesis from Isoamylamine (B31083) and Sodium Nitrite (B80452) by Fungi
Research has demonstrated that this compound can be formed as an intermediate in processes involving fungi. jst.go.jpresearchgate.net Studies have shown that the fungus Fusarium moniliforme can synthesize secondary amines from primary amines. taylorandfrancis.comvulcanchem.com Specifically, when Fusarium moniliforme is cultured in a medium containing the primary amine isoamylamine, it can produce this compound. taylorandfrancis.comvulcanchem.com In subsequent reactions, if sodium nitrite is added to this environment, the newly formed this compound can be nitrosated to form Nitrosomethylisoamylamine (NMIA), a carcinogenic N-nitroso compound. jst.go.jpresearchgate.net The initial synthesis of the secondary amine by the fungus is a critical first step. taylorandfrancis.comvulcanchem.com This transformation was confirmed through analysis by gas chromatography/mass spectrometry (GC/MS) and a Thermal Energy Analyzer (GC/TEA). jst.go.jp
Reagent in Hepatitis C Polymerase Inhibitor Synthesis
This compound serves as a reagent in the chemical synthesis of inhibitors for the Hepatitis C virus (HCV) polymerase. google.comsmolecule.commdpi.com The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome, making it a key target for antiviral drug development. iddo.org Nucleoside and non-nucleoside inhibitors that target the enzyme's active site are a promising class of drugs against HCV. iddo.orgnih.gov The specific role and reaction mechanism involving this compound in these complex syntheses contribute to the creation of potent antiviral agents. google.comsmolecule.commdpi.com
Intermediate in Amodiaquine (B18356) Analogue Synthesis
This compound has been utilized as a key intermediate in the synthesis of analogues of amodiaquine, a 4-aminoquinoline (B48711) antimalarial drug. jst.go.jp In a study focused on creating new anti-SARS-CoV-2 drugs based on the amodiaquine scaffold, this compound was used in a Mannich reaction. jst.go.jp This reaction involved refluxing an amodiaquine precursor (compound 1j) with this compound and an aqueous formaldehyde (B43269) solution in the presence of acetic acid and ethanol. jst.go.jp This specific application demonstrates the utility of this compound in modifying the core structure of amodiaquine to produce new derivatives with potentially different biological activities. jst.go.jp
| Reactant/Condition | Description | Source |
|---|---|---|
| Starting Material | Amodiaquine precursor (compound 1j) | jst.go.jp |
| Intermediate | This compound (7c) | jst.go.jp |
| Reagent | 37% HCHO aqueous solution (Formaldehyde) | jst.go.jp |
| Solvent/Catalyst | Ethanol (EtOH) with Acetic Acid (AcOH) | jst.go.jp |
| Reaction Type | Mannich reaction | jst.go.jp |
| Condition | Reflux for 15 hours | jst.go.jp |
Advanced Synthetic Approaches to this compound
Modern synthetic chemistry increasingly looks to combine the efficiency of traditional chemical methods with the selectivity of biological systems. Chemoenzymatic cascades represent a sophisticated approach to building complex molecules like this compound and its relatives.
Chemoenzymatic Cascades Involving Monoamine Oxidases for Related Compounds
Advanced synthetic strategies for producing chiral amines related to this compound involve one-pot chemoenzymatic cascades that utilize monoamine oxidases (MAOs). These processes combine the catalytic activity of enzymes with chemical reactions to achieve highly selective transformations under mild conditions. For instance, a monoamine oxidase from Aspergillus niger (MAO-N) has been used in cascades to synthesize enantioenriched C(1)-allylated tetrahydroisoquinolines. In such a cascade, the MAO-N enzyme first catalyzes the oxidation of a cyclic amine to form an intermediate iminium ion. This is followed by a metal-catalyzed chemical reaction, such as an allylboration, to add a new functional group, resulting in a racemic product. The MAO-N then performs a deracemization by selectively oxidizing one of the enantiomers, leading to a high enantiomeric excess of the desired chiral amine product. Similarly, MAO-N has been shown to have an aromatizing activity, converting 3-pyrrolines into pyrroles, which can be combined with a Grubbs catalyst in a one-pot metathesis–aromatization sequence. These methods showcase the potential for creating complex amine derivatives through sustainable and efficient enzymatic pathways.
Nitrogen-Centered Radical-Mediated Functionalization in Amine Synthesisnih.gov
Recent advances in synthetic chemistry have highlighted the utility of nitrogen-centered radicals (NCRs) for constructing C–N bonds. acs.orgresearchgate.net These highly reactive intermediates offer novel pathways for amine synthesis, often under mild conditions, and can achieve functionalizations that are challenging for traditional methods. acs.orgresearchgate.net NCRs are broadly categorized as iminyl, aminyl, amidyl, and aminium radicals. mdpi.com
The generation of these radicals is a critical step and can be initiated through various means, including thermolysis, photolysis, and, more recently, photoredox catalysis. acs.orgresearchgate.net Photoredox catalysis, in particular, has expanded the scope of NCR chemistry by allowing for their generation under visible light irradiation at room temperature. chinesechemsoc.org Precursors for NCRs are diverse and include N-halogenated amines, azides, and N-acyloxyphthalimides. researchgate.netmdpi.com
Once generated, NCRs can participate in a variety of transformations, including the amination of sp2-hybridized carbon atoms in arenes and alkenes. acs.org The functionalization of alkenes with NCRs often proceeds with high anti-Markovnikov regioselectivity. researchgate.net The general process involves the addition of the nitrogen-centered radical to the alkene, forming a carbon-centered radical intermediate, which is then trapped to yield the final difunctionalized product. acs.org
For the synthesis of secondary amines, photocatalytic strategies can be employed. For example, a multicomponent reaction involving an arylamine, an alkyl aldehyde, and an α-trifluoromethyl alkene can produce secondary amines via an α-amino radical intermediate. acs.org This radical is generated from the reduction of an imine formed in situ. acs.org Such methods showcase the potential of radical-mediated strategies to construct complex amines from simple, readily available starting materials under mild conditions. acs.orgfigshare.com
Degradation Pathways and Stability Studies of this compound
The stability of an amine like this compound is a critical parameter, particularly concerning its storage and handling. Degradation is primarily driven by environmental factors such as temperature, light, and the presence of oxidizing agents. paho.org The main degradation pathways for simple aliphatic amines are thermal and oxidative degradation. hw.ac.uk
Thermal Degradation: This type of degradation occurs at elevated temperatures, typically in the absence of oxygen but often in the presence of CO2. nih.govhw.ac.uk For primary and secondary amines, thermal degradation can proceed through mechanisms like polymerization. nih.govutexas.edu While tertiary amines are generally more thermally stable, secondary amines like this compound can undergo decomposition, especially at temperatures exceeding 100-140°C. nih.govsintef.no The rate of thermal degradation is influenced by temperature, pressure, and the concentration of other reactive species present. nih.gov
Oxidative Degradation: This is often a more significant pathway and occurs in the presence of oxygen. hw.ac.uk The process can be initiated by heat, light, or metal catalysts. For secondary amines, oxidation can occur at the nitrogen atom or the adjacent carbon atoms. cnrs.fr Potential degradation products for this compound could include:
N-dealkylation products: Cleavage of either the N-methyl or N-isoamyl bond would lead to the formation of isoamylamine or methylamine (B109427), respectively, along with corresponding carbonyl compounds (e.g., formaldehyde or isovaleraldehyde). nih.gov
Oxidation products: The nitrogen atom can be oxidized to form an N-oxide. nih.gov Additionally, oxidation at the carbon alpha to the nitrogen can lead to the formation of amides or other carbonyl-containing species. chemrxiv.org
Nitrosamine (B1359907) formation: In the presence of nitrous acid or other nitrosating agents, secondary amines can form N-nitrosamines, which are often of significant concern. researchgate.net
Stability Studies: To formally assess the stability of this compound, a systematic study according to established guidelines, such as those from the International Council for Harmonisation (ICH), would be conducted. paho.orgich.org This involves subjecting the compound to a range of storage conditions, including long-term, intermediate, and accelerated stability testing. ich.orgcarbogen-amcis.com
A typical stability study includes:
Stress Testing: The substance is exposed to harsh conditions (e.g., high heat, humidity, light, acidic/basic environments) to identify likely degradation products and establish degradation pathways. ich.orgnih.gov
Batch Selection: At least three primary batches manufactured by the intended synthetic route are placed on formal stability studies. ich.org
Storage Conditions: Samples are stored in containers that simulate the proposed packaging under controlled temperature and humidity conditions. ich.orgcarbogen-amcis.com For example, long-term testing might be at 25°C/60% RH, while accelerated testing could be at 40°C/75% RH. carbogen-amcis.com
Testing Frequency: Samples are pulled and analyzed at predetermined intervals to monitor changes in physical and chemical attributes, such as appearance, purity, and the level of degradation products. paho.org
The data gathered from these studies are used to determine the shelf-life and recommend appropriate storage conditions for the compound. paho.org
Table 2: Potential Degradation Pathways and Influencing Factors for this compound
| Degradation Pathway | Key Influencing Factors | Potential Degradation Products |
|---|---|---|
| Thermal Degradation | High Temperature, CO2 Presence | Oligomers, polymerization products. nih.govutexas.edu |
| Oxidative Degradation | Oxygen, Light, Heat, Metal Ions | Isoamylamine, Methylamine, Formaldehyde, Isovaleraldehyde, N-oxide derivatives. hw.ac.uknih.govchemrxiv.org |
| Nitrosation | Nitrous Acid, Nitrite Sources | N-Nitroso-N-methylisoamylamine. researchgate.net |
| Acid/Base Hydrolysis | Extreme pH | Potential cleavage, though C-N bonds are generally stable. |
Pharmacological and Biochemical Investigations of N Methylisoamylamine
Receptor Binding Profiles and Affinities of N-Methylisoamylamine
Opioid Receptor Binding
This compound has been identified as a molecule that interacts with opioid receptors. biosynth.com Opioid receptors, which are G protein-coupled receptors, are the primary targets for both endogenous opioids (like endorphins and enkephalins) and exogenous opioid drugs (like morphine). nih.govpainphysicianjournal.com There are several types of opioid receptors, with the mu (µ), delta (δ), and kappa (κ) receptors being the most well-characterized. nih.govpainphysicianjournal.com The binding of a ligand to these receptors can initiate a signaling cascade that leads to various physiological effects, including analgesia. wikipedia.org The affinity of a compound for a receptor, often expressed as a Ki value, indicates the strength of the binding interaction. painphysicianjournal.complos.org While it is known that this compound binds to opioid receptors, specific binding affinity data (e.g., Ki values) for its interaction with different opioid receptor subtypes are not detailed in the provided search results. biosynth.com For comparison, the N-phenethyl derivative of morphine exhibits a high affinity for the mu-opioid receptor with a Ki value of 0.93 nM. plos.org
Monoamine Oxidase (MAO) Binding and Inhibition
This compound is known to bind to and inhibit monoamine oxidase (MAO). biosynth.com MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govamericanaddictioncenters.org By inhibiting MAO, this compound prevents the degradation of these neurotransmitters, leading to their increased availability in the brain. biosynth.comamericanaddictioncenters.org MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and are targeted by different inhibitors for various therapeutic purposes. nih.govwikipedia.org MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine and dopamine. nih.govwikipedia.org
Inhibitors of MAO can be classified as reversible or irreversible, and as selective for either MAO-A or MAO-B, or non-selective. nih.govnih.gov For example, moclobemide (B1677376) is a reversible and selective MAO-A inhibitor, while selegiline (B1681611) is an irreversible MAO-B selective inhibitor at lower doses. nih.govpsychiatry-psychopharmacology.com The interaction of this compound with MAO is a key aspect of its biochemical profile, although specific IC50 values or Ki values for its inhibition of MAO-A and MAO-B are not provided in the search results.
Adrenergic Receptor Activity
While the direct binding and activity of this compound at adrenergic receptors are not explicitly detailed in the provided search results, its inhibition of monoamine oxidase suggests an indirect influence on adrenergic signaling. Adrenergic receptors are targets for catecholamines like norepinephrine and epinephrine. nih.govwikipedia.org By inhibiting MAO, which is involved in the breakdown of norepinephrine, this compound can increase the concentration of this neurotransmitter. biosynth.comamericanaddictioncenters.org This elevated level of norepinephrine can then lead to increased activation of adrenergic receptors. revportcardiol.org
Adrenergic receptors are classified into alpha (α) and beta (β) types, with further subtypes (α1, α2, β1, β2, β3). wikipedia.orgderangedphysiology.com Activation of these receptors mediates the "fight-or-flight" response and is involved in a wide range of physiological processes. wikipedia.org For instance, activation of β-adrenergic receptors can lead to the activation of the cAMP-PKA pathway. nih.govnih.gov The indirect effect of this compound on adrenergic receptor activity is a consequence of its primary action as a MAO inhibitor.
Enzymatic Interactions and Metabolic Pathways of this compound
Interaction with Monoamine Oxidase Isoenzymes (MAO-A and MAO-B)
This compound interacts with both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), the two isoenzymes of MAO. biosynth.com These enzymes are flavoproteins located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters and other amines. nih.govresearchgate.net The two isoforms share about 70% of their amino acid sequence but differ in their substrate preferences and inhibitor sensitivities. nih.govresearchgate.net
Table 1: Substrate and Inhibitor Specificity of MAO Isoenzymes
| Characteristic | MAO-A | MAO-B |
|---|---|---|
| Primary Substrates | Serotonin, Norepinephrine, Dopamine. nih.gov | Dopamine, Phenylethylamine, Benzylamine. nih.govwikipedia.org |
| Selective Inhibitors | Clorgyline (irreversible), Moclobemide (reversible). psychiatry-psychopharmacology.commdpi.com | Selegiline (irreversible), Rasagiline (irreversible), Safinamide (reversible). nih.gov |
| Therapeutic Use of Inhibitors | Depression. drugs.comdrugs.com | Parkinson's Disease. americanaddictioncenters.orgpsychiatry-psychopharmacology.com |
Potential for Formation of N-Nitrosomethylisoamylamine
There is a potential for this compound to be converted into N-nitrosomethylisoamylamine. This transformation can occur through a process called nitrosation, where a nitrosating agent, such as nitrous anhydride (B1165640) formed from nitrites, reacts with a secondary amine like this compound. pjoes.comresearchgate.net This reaction can be facilitated by certain fungi, which can synthesize secondary amines from primary amines and subsequently catalyze their nitrosation. sigmaaldrich.com For example, studies have shown the synthesis of nitrosomethylisoamylamine from isoamylamine (B31083) and sodium nitrite (B80452) by fungi. sc-ctsi.orgusc.edu
N-nitrosamines are a class of compounds, many of which are known to be carcinogenic. nih.gov The formation of N-nitrosamines can occur in various environments, including food products and even endogenously in the human stomach under acidic conditions. researchgate.neteuropa.eunih.gov The process involves the reaction of nitrites with secondary or tertiary amines. pjoes.com The potential for this compound to form a nitrosamine (B1359907) derivative is a significant aspect of its chemical reactivity and metabolic fate.
Cytochrome P450 Metabolism
The cytochrome P450 (CYP450) system is a superfamily of enzymes primarily located in the liver that are responsible for the metabolism of a vast array of substances, including a significant percentage of clinically used drugs. openanesthesia.org These enzymes typically catalyze Phase I reactions, such as oxidation, reduction, and hydrolysis. openanesthesia.org The activity of CYP450 enzymes is crucial, as alterations in their function, either through genetic variation or drug interactions, can lead to significant changes in substance efficacy and safety.
For aliphatic amines, which include this compound, metabolism often involves oxidative dealkylation catalyzed by CYP450 enzymes. mdpi.com This process begins with the hydroxylation of the carbon atom attached to the nitrogen atom. mdpi.com While specific studies on this compound's metabolism by individual CYP450 isozymes are not extensively detailed in the provided results, the metabolism of structurally related N-alkylnitrosamines has been investigated. These studies show that CYP2E1, CYP2A6, and CYP1A1 are the primary enzymes involved in the metabolic activation of these related compounds. nih.gov Specifically, N-alkylnitrosamines with shorter alkyl chains are mainly activated by CYP2E1, and as the carbon chain length increases, the role of CYP2A6 becomes more prominent. nih.gov For instance, CYP2A6 plays a major role in the activation of N-nitrosodiethylamine (NDEA) and N-nitrosodibutylamine (NDBA). nih.gov Given that this compound possesses a five-carbon isoamyl group, its metabolism would likely involve these or similar CYP isozymes, although direct evidence is needed for confirmation.
The process of electron transfer from NADPH to cytochrome P450 is a requirement for the catalytic activity of all microsomal P450 enzymes and is facilitated by the membrane-bound enzyme Cytochrome P450 reductase (POR). wikipedia.org
Other Metabolic Enzymes and Pathways
Beyond the well-known cytochrome P450 system, other enzymatic pathways contribute to the biotransformation of various compounds. Metabolic pathways are a series of chemical reactions occurring within a cell, catalyzed by enzymes, to maintain life. nih.govmdpi.com For instance, in the context of methylamine (B109427) metabolism in certain bacteria, the N-methylglutamate pathway is a significant route for its oxidation. nih.gov This pathway involves enzymes such as γ-glutamylmethylamide synthetase. nih.gov While this is a microbial pathway, it highlights that alternative metabolic routes for simple amines exist.
In humans, N-oxygenation is another metabolic pathway for tertiary N,N-dialkylamino moieties. mdpi.com While this compound is a secondary amine, this pathway is relevant for structurally related compounds.
Neurochemical Effects of this compound
The interaction of chemical compounds with the nervous system can lead to a variety of effects, largely mediated through the modulation of neurotransmitter systems.
Dopamine, serotonin, and norepinephrine are crucial neurotransmitters that regulate a wide range of physiological and psychological processes, including mood, sleep, learning, and movement. medicalnewstoday.com Compounds that affect these neurotransmitter systems can have significant impacts. For example, MDMA increases the activity of serotonin, dopamine, and norepinephrine, primarily by enhancing their release and blocking their reuptake. drugfreect.org This leads to elevated levels of these neurotransmitters in the synaptic cleft. drugfreect.org
The balance between these neurotransmitters is complex and interactive. For example, activation of α2-adrenergic receptors can inhibit the release of norepinephrine, dopamine, and serotonin. nih.gov Conversely, stimulation of serotonin-1A receptors can suppress serotonin release while facilitating the release of dopamine and norepinephrine. nih.gov While direct studies on this compound's specific effects on these neurotransmitter levels are not detailed, its structural similarity to other sympathomimetic amines suggests it could potentially influence these systems.
Neurotransmitter release from a presynaptic neuron is a fundamental step in synaptic transmission. britannica.com This process is initiated by the arrival of an action potential, leading to the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft. britannica.com Following their release, neurotransmitters must be cleared from the synapse to terminate the signal. This is achieved through enzymatic degradation or, more commonly for monoamines, through reuptake into the presynaptic neuron by transporter proteins. wikipedia.orgpharmacologyeducation.org
Compounds like methylphenidate act by binding to dopamine, norepinephrine, and serotonin transporters, thereby blocking their reuptake and increasing their concentration in the synaptic cleft. mdpi.com The reuptake of neurotransmitters is an active process driven by the sodium gradient maintained by the Na+, K+ pump. nih.gov Given the structural class of this compound, it is plausible that it could interact with these monoamine transporters, affecting neurotransmitter reuptake, though specific research is required to confirm this.
In addition to influencing neurotransmitter levels, some compounds can directly interact with neurotransmitter receptors. For example, certain drugs can act as antagonists at N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate (B1630785) receptor. nih.gov Ketamine, for instance, selectively reduces the excitation of neurons by NMA. nih.gov
While there is no direct evidence presented for this compound's activity at NMDA receptors, the principle of receptor modulation by structurally related compounds is well-established. For instance, clozapine, which contains a tertiary methylamino group, acts as an antagonist at dopamine and serotonin receptors. mdpi.com
Impact on Neurotransmitter Release and Reuptake Mechanisms
Structure-Activity Relationship (SAR) Studies for this compound
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For aliphatic amines, SAR can help predict their toxic potential based on data from structurally similar chemicals. nih.gov
In the context of N-oxidation of aromatic amines, a key step in their genotoxicity, SAR studies have been conducted. nih.gov These studies have correlated the hemoglobin binding index with various physicochemical parameters like Hammett constants, pKa, and logP. nih.gov For aliphatic amines, factors such as the length and branching of the alkyl chain can significantly influence their metabolic pathways and biological effects. nih.gov For example, in the metabolic activation of N-alkylnitrosamines by cytochrome P450 enzymes, the length of the alkyl chain determines which CYP isozyme plays a major role. nih.gov The isoamyl structure of this compound, with its branched-chain, would be a key determinant in its specific interactions with metabolic enzymes and receptors when compared to straight-chain amines.
Biological and Physiological Effects of N Methylisoamylamine
Central Nervous System (CNS) Effects of N-Methylisoamylamine
This compound is classified as a central nervous system (CNS) stimulant. lindushealth.comcancer.gov CNS stimulants are a class of drugs that increase the activity of the central nervous system, leading to heightened alertness, attention, and energy levels. lindushealth.commedicalnewstoday.com The primary mechanism of action for many CNS stimulants involves increasing the levels of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) in the brain. lindushealth.com
Modulatory Effects on Alertness, Attention, and Energy Levels
As a CNS stimulant, this compound is recognized for its capacity to enhance alertness, attention, and energy. lindushealth.comcancer.gov These effects are characteristic of substances that stimulate the central nervous system, leading to increased mental and physical processes. drugs.com The subjective effects often include a reduced need for sleep, improved concentration, and a general sense of increased energy. drugs.com The mechanism behind these effects is generally attributed to the increased availability of certain brain chemicals that promote wakefulness and focus. medicalnewstoday.com
Potential for Cognitive and Behavioral Alterations
The use of CNS stimulants can lead to alterations in cognition and behavior. mdpi.comfrontiersin.org Research on substances with similar mechanisms of action suggests that they can influence executive control and reward/salience processing. biorxiv.org Studies have shown that alterations in brain regions such as the striatum and frontal circuits are associated with changes in reward-related and cognitive processes. biorxiv.org Furthermore, exposure to certain substances can lead to changes in the functional state of the central nervous system, which may manifest as alterations in motor and exploratory activity, as well as changes in anxiety levels and spatial memory. mdpi.com It is important to note that environmental factors can also interact with substance use to influence cognitive and behavioral outcomes. nih.gov
Impact on Neurological Pathways and Circuits
The impact of CNS stimulants on neurological pathways is a complex area of study. Generally, these substances are understood to affect the brain's reward and executive control circuits. biorxiv.org The dopaminergic and noradrenergic systems are particularly implicated, with stimulants often increasing the levels of dopamine and norepinephrine. lindushealth.com This can lead to downstream effects on various neural circuits, including those involving the basal ganglia and anterior cingulate cortex, which are involved in motor activity, motivation, and arousal. nih.gov The repeated use of stimulants can lead to long-term changes in synaptic plasticity and neuronal structure. nih.gov For instance, some stimulants have been shown to promote dendritic growth and increase the density of synaptic spines on neurons in the prefrontal cortex. nih.gov These structural changes may underlie the long-lasting behavioral effects of these substances. nih.gov
Cardiovascular System Implications of this compound
CNS stimulants, as a class, are known to have significant effects on the cardiovascular system. healthline.com These effects are primarily mediated through their interaction with the sympathetic nervous system. frontiersin.org
Effects on Heart Rate and Blood Pressure
A primary effect of CNS stimulants is an increase in both heart rate and blood pressure. lindushealth.comcancer.gov This is a direct consequence of the increased activity of the sympathetic nervous system. The force of blood moving through the vessels is known as blood pressure, while heart rate is the number of times the heart beats per minute. heart.org While these two are distinct measurements, they are often influenced by the same physiological factors. avive.life For example, a study on a related compound, 1,3-dimethylamylamine, noted a transient increase in systolic blood pressure following oral ingestion. nih.gov While this particular study did not find a statistically significant increase in resting heart rate or blood pressure with chronic use, it highlights the potential for these compounds to affect cardiovascular parameters. nih.gov
Metabolic and Endocrine System Research on this compound
There is a notable scarcity of studies directly investigating the impact of this compound on metabolic and endocrine systems. However, research into structurally related aliphatic amines and relevant metabolic enzymes offers a contextual framework.
Influence on Glucose and Lipid Metabolism (in context of related compounds)
Direct experimental data on the influence of this compound on glucose and lipid metabolism is not available in current scientific literature. However, studies on related aliphatic amine derivatives and key metabolic enzymes provide some insights into potential, though unconfirmed, effects.
Some borane (B79455) adducts of simple aliphatic amines have demonstrated hypolipidemic activity in animal models. nih.gov These compounds have been observed to decrease low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol levels in mice and rats. nih.gov The proposed mechanism for this effect involves the inhibition of rate-limiting enzymes essential for the de novo synthesis of lipids and cholesterol. nih.gov
Furthermore, the enzyme Nicotinamide N-methyltransferase (NNMT) is a critical regulator of energy metabolism. nih.gov Research has shown that NNMT plays a significant role in both glucose and lipid metabolism. nih.govnih.gov Knockdown of the NNMT gene has been associated with improved glucose tolerance and insulin (B600854) sensitivity in obese mice. nih.gov In hepatocytes, NNMT is believed to contribute to lipid metabolism by maintaining homeostasis of S-adenosyl-methionine (SAM) and 1-methylnicotinamide. nih.gov Given that this compound is a methylated amine, its interaction with methyltransferases like NNMT could be a theoretical area for future investigation, although no direct evidence currently exists.
Table 1: Effects of Related Compounds on Lipid Metabolism
| Compound Class | Example(s) | Observed Effect | Mechanism of Action (Proposed) | Reference |
|---|---|---|---|---|
| Amine-boranes | Borane adducts of aliphatic amines | Hypolipidemic activity (decreased LDL, increased HDL) in rodents | Inhibition of rate-limiting enzymes in lipid and cholesterol synthesis (e.g., HMG CoA reductase, acetyl CoA carboxylase) | nih.gov |
| Metabolic Regulator | Nicotinamide N-methyltransferase (NNMT) | Regulates glucose and lipid metabolism | Modulates levels of SAM and 1-methylnicotinamide, affecting lipogenic gene expression | nih.govnih.gov |
Interactions with Metabolic Regulatory Pathways
There is no direct evidence from scientific studies detailing the interactions of this compound with specific metabolic regulatory pathways. The primary connection that can be inferred relates to its chemical structure as a secondary amine.
One vendor of the chemical suggests that this compound binds to monoamine oxidase (MAO), an enzyme that degrades neurotransmitters. biosynth.com MAO enzymes are also involved in the metabolism of various amines. Inhibition of MAO can lead to altered levels of neuro-transmitters, which can have downstream effects on endocrine function and metabolism, but this has not been studied for this compound specifically.
Additionally, enzymes that catalyze methylation reactions are crucial in metabolic regulation. nih.gov For example, Nicotinamide N-methyltransferase (NNMT) influences the epigenetic landscape and gene expression by affecting histone methylation. nih.gov The activity of such methyltransferases can have widespread effects on metabolic pathways. nih.gov While this compound is a methylated compound, it is unknown whether it acts as a substrate or inhibitor for enzymes like NNMT or other methyltransferases involved in metabolic control.
Immunomodulatory Effects of this compound
Currently, there is no scientific literature that has specifically investigated or established the immunomodulatory effects of this compound. An immunomodulator is a substance that can alter the functioning of the immune system, either by stimulating or suppressing its responses. kerry.com
To provide some context, research on other N-methylated compounds has explored their potential interactions with the immune system. For instance, a study on methyl and isopropyl N-methylanthranilates, which are structurally distinct from this compound, demonstrated that they could regulate the functions of macrophages, suggesting a potential for immunomodulatory activity. nih.gov These compounds were found to interfere with cell membrane function and alter the enzymatic activity of macrophages. nih.gov However, it is crucial to emphasize that these findings on different molecules cannot be extrapolated to predict the effects of this compound. General information on simple aliphatic amines suggests they are not typically associated with high toxicity and are involved in the natural production of amino acids. byjus.com
Cellular and Molecular Responses to this compound
The cellular and molecular responses to this compound are largely uncharacterized in the scientific literature. The following sections discuss general concepts and findings on related areas that could hypothetically be relevant.
Effects on Cell Viability and Proliferation
There are no available studies that have directly measured the effects of this compound on cell viability or proliferation. Cell viability assays are used to determine the number of living cells in a population, while proliferation assays measure the rate of cell division. sigmaaldrich.comresearchgate.net
In the broader context of related compounds, certain amine derivatives have been shown to affect cell survival. For example, borane adducts of simple aliphatic amines have demonstrated cytotoxic activity against various tumor cell lines in laboratory studies. nih.gov The mechanism of this cytotoxicity was linked to the inhibition of DNA synthesis. nih.gov
Furthermore, studies on the metabolic enzyme Nicotinamide N-methyltransferase (NNMT) have shown that its expression level can impact cell proliferation. nih.govnih.gov For instance, the suppression of NNMT gene expression has been shown to inhibit cell proliferation and promote apoptosis in certain cancer cell lines. nih.gov Given that this compound is a methylated amine, its potential interaction with enzymes like NNMT is a theoretical possibility, but any consequent effect on cell viability remains uninvestigated.
Table 2: Cellular Effects of Related Compound Classes/Enzymes
| Compound/Enzyme | Effect on Cells | Mechanism of Action (Proposed) | Reference |
|---|---|---|---|
| Amine-boranes | Cytotoxic activity in tumor cell lines | Inhibition of de novo purine (B94841) biosynthesis and DNA synthesis | nih.gov |
| Nicotinamide N-methyltransferase (NNMT) | Upregulation associated with increased cancer cell proliferation and invasion | Modulation of EMT-related gene expression | nih.gov |
| NNMT Gene Silencing | Inhibited cell proliferation, promoted apoptosis | Downregulation of NNMT expression | nih.gov |
Gene Expression and Proteomic Studies
There have been no specific gene expression or proteomic studies published that analyze the effects of this compound on cells or tissues. Gene expression analysis is the study of how the information stored in a gene is used to create a functional product, such as a protein. wikipedia.org Proteomics involves the large-scale study of the entire set of proteins produced by an organism or system. wikipedia.org
These methodologies are crucial for understanding the mechanisms of action of chemical compounds. For example, proteomic analysis can identify which proteins in a cell are altered in response to a substance, offering clues about the cellular pathways being affected. cnio.es Similarly, gene expression profiling can reveal which genes are turned on or off, providing insight into the cellular response at the transcriptional level. gene-quantification.de
In related research, studies on the enzyme Nicotinamide N-methyltransferase (NNMT) have utilized these techniques. Transcriptome analyses have revealed that changes in NNMT levels can lead to alterations in the expression of lipogenic genes. nih.gov Proteomic studies have also been instrumental in identifying the role of various proteins in metabolic diseases and cancer, sometimes in pathways where methyltransferases are involved. cnio.es However, without direct studies on this compound, any discussion of its impact on gene expression and the proteome remains speculative.
Oxidative Stress and Reactive Species Formation (in context of related compounds)
Direct research examining the propensity of this compound to induce oxidative stress and promote the formation of reactive species is not extensively documented in publicly available scientific literature. However, insights can be drawn from studies on structurally analogous compounds, most notably 1,3-dimethylamylamine (DMAA), a substance with a history of use in dietary supplements. fda.gov The body of evidence regarding DMAA presents a complex and sometimes contradictory picture of its effects on cellular oxidative balance.
In vitro investigations have provided evidence that DMAA can induce oxidative stress, particularly at high concentrations. A key study examining the effects of DMAA on cultured human lymphocytes found that it could disrupt cellular function through mechanisms involving increased oxidative stress. serbiosoc.org.rs The researchers observed that while lower concentrations of DMAA (100 mg/L) were associated with an increase in antioxidant levels, higher concentrations led to a significant rise in oxidative stress. serbiosoc.org.rs This dose-dependent effect suggests that at a certain threshold, the compound's pro-oxidant effects may overwhelm the cell's antioxidant defenses. serbiosoc.org.rs The study concluded that DMAA's cytotoxic effects, such as membrane dysfunction and mitotic disturbance, are a direct consequence of this increased oxidative stress. serbiosoc.org.rsmdpi.com
The combination of DMAA with caffeine (B1668208), a common practice in dietary supplement formulations, appears to exacerbate these effects. serbiosoc.org.rs The same study on human lymphocytes noted that the combination of DMAA and caffeine (cDMAA) at concentrations of 500 and 1000 mg/L significantly increased the oxidative level. serbiosoc.org.rs
| Compound | Concentration | Observed Effect on Oxidative Status |
|---|---|---|
| DMAA | 100 mg/L | Increase in antioxidant levels |
| DMAA | 1000 mg/L | Significant increase in oxidative stress |
| cDMAA | 500 mg/L | Significant increase in oxidative stress |
| cDMAA | 1000 mg/L | Significant increase in oxidative stress |
In contrast to these in vitro findings, some human studies have yielded different results. One study involving subjects taking a supplement containing DMAA for eight weeks reported significantly lower levels of malondialdehyde, a biomarker of oxidative stress, in the treatment group compared to the control group. rivm.nl However, this study's supplement contained multiple ingredients, making it difficult to attribute the effect solely to DMAA. rivm.nl Further complicating the picture, a separate 12-week study where healthy men were given DMAA (50 mg/day) found no statistically significant changes in biomarkers for oxidative stress. rivm.nlmemphis.edu
The discrepancy between in vitro and in vivo results highlights the complexity of translating laboratory findings to human physiological responses. The existing research on related compounds like DMAA suggests a potential for inducing oxidative stress, particularly at high concentrations, but the evidence from human studies remains inconclusive and at times contradictory. serbiosoc.org.rsrivm.nl Further research is required to specifically elucidate the effects of this compound on oxidative stress and reactive species formation.
Toxicological Profile and Safety Assessment of N Methylisoamylamine
In Vitro Toxicological Studies
In vitro studies are crucial for assessing the potential of a substance to cause toxicity at the cellular level. These tests are often used as an initial screening to identify potential hazards before conducting more complex in vivo studies.
Organ-Specific Toxicity (e.g., Liver, Kidney, Brain)There is a lack of published research on the organ-specific toxicity of N-Methylisoamylamine. Histopathological examinations of organs such as the liver, kidneys, and brain following exposure to the compound would be necessary to identify any specific target organ toxicities.
Carcinogenicity Research (in context of related N-nitrosamines)
This compound is a secondary amine. Secondary amines are precursors to the formation of N-nitroso compounds, a class of chemicals widely recognized for their carcinogenic potential. cabidigitallibrary.orgwikipedia.org The reaction of a secondary amine with a nitrosating agent, such as nitrite (B80452) salts under acidic conditions, can lead to the formation of an N-nitrosamine. cabidigitallibrary.orgaccessiblemeds.org This potential for conversion into an N-nitrosamine is the primary reason for evaluating the carcinogenic risk of this compound in the context of its related N-nitroso derivative, N-nitroso-N-methylisoamylamine.
N-nitrosamines as a class are potent, well-established carcinogens. fda.govmdpi.com Research dating back to the 1950s demonstrated that N-nitrosodimethylamine (NDMA) could produce liver tumors in rats. wikipedia.orgnih.gov Subsequent studies have shown that approximately 90% of the roughly 300 N-nitrosamines tested are carcinogenic in a wide variety of animal species. wikipedia.orgfda.gov These compounds can induce tumors in multiple organs, and their carcinogenic effects have been observed in about 40 different animal species. fda.govscienceasia.org The International Agency for Research on Cancer (IARC) classifies several N-nitrosamines as "probably carcinogenic to humans" (Group 2A) or "possibly carcinogenic to humans" (Group 2B). accessiblemeds.orgcdc.govresearchgate.net
The carcinogenicity of N-nitrosamines is linked to their metabolic activation. mdpi.comscienceasia.org Cytochrome P450 enzymes in the body metabolize N-nitrosamines into reactive electrophiles that can bind to DNA, forming DNA adducts. mdpi.comnih.gov If these DNA adducts are not repaired, they can lead to mutations and initiate the process of carcinogenesis. nih.gov
Research Findings on Related N-Nitrosamines
Extensive research has been conducted on various N-nitrosamines, providing a basis for understanding the potential risks associated with this class of compounds. The following tables summarize key findings from carcinogenicity studies on N-nitrosamines that are structurally or mechanistically related to the potential derivative of this compound.
Table 1: Carcinogenicity of N-Nitrosodimethylamine (NDMA) in Animal Studies N-Nitrosodimethylamine (NDMA) is a simple N-nitrosomethyl-n-alkylamine and is one of the most extensively studied compounds in this class.
| Animal Species | Route of Administration | Target Organ(s) for Tumor Induction |
| Rat | Oral (drinking water, gavage) | Liver, Kidney, Lung. cdc.govnih.govepa.gov |
| Mouse | Oral, Intraperitoneal Injection | Liver, Lung, Blood Vessels. cdc.govnih.gov |
| Hamster | Oral, Subcutaneous Injection | Liver, Blood Vessels. nih.gov |
| Frog | Addition to tank water | Hematopoietic System. nih.gov |
Table 2: Carcinogenicity of N-Nitrosodiethylamine (NDEA) in Animal Studies NDEA is another well-studied N-nitrosamine known for its potent carcinogenicity across multiple species.
| Animal Species | Route of Administration | Target Organ(s) for Tumor Induction |
| Rat | Oral (drinking water) | Liver, Esophagus, Nasal Cavity. nih.govnih.gov |
| Mouse | Oral | Liver. nih.gov |
| Hamster | Oral | Liver, Respiratory Tract. nih.gov |
| Guinea Pig | Oral | Liver. nih.gov |
| Rabbit | Oral | Liver. nih.gov |
| Dog | Oral | Liver. nih.gov |
| Pig | Oral | Liver. nih.gov |
| Cat | Oral | Liver. nih.gov |
| Chicken | Intramuscular | Liver. nih.gov |
Table 3: Carcinogenicity of Other Relevant N-Nitrosamines in Animal Studies This table includes data on other N-nitrosamines, demonstrating the broad carcinogenic activity of this chemical class across different structures and animal models.
| Compound | Animal Species | Route of Administration | Target Organ(s) for Tumor Induction |
| N-Nitrosodi-n-butylamine | Rat | Oral (stomach tube) | Forestomach, Liver, Urinary Bladder. nih.gov |
| Mouse, Rat, Hamster, Guinea Pig | Oral | Urinary Bladder. nih.gov | |
| Mouse, Rat, Hamster, Rabbit | Subcutaneous Injection | Urinary Bladder. nih.gov | |
| N-Nitrosonornicotine | Rat | Oral (drinking water) | Nasal Cavity, Esophagus. nih.gov |
| Hamster | Subcutaneous Injection | Trachea. nih.gov | |
| Mouse | Intraperitoneal Injection | Lung. nih.gov | |
| N-Nitrosodi-n-propylamine | Rat | Oral (drinking water) | Liver, Esophagus, Nasal Turbinates. nih.govgovinfo.gov |
| N-Nitrosomethylethylamine (NMEA) | Rat | Oral (drinking water) | Liver (Hepatocellular carcinomas). mdpi.com |
| N-Nitrososarcosine (NSAR) | Mouse | Dietary | Nasal tumors. mdpi.com |
| Rat | Oral (drinking water) | Esophageal tumors. mdpi.com |
The research consistently shows that N-nitrosamines are capable of inducing tumors in various tissues, with the liver, esophagus, kidney, and respiratory tract being common targets. scienceasia.orgnih.gov The specific organ affected can depend on the specific N-nitrosamine, the animal species, and the route of exposure. cabidigitallibrary.orgfda.gov For instance, N-nitrosodi-n-butylamine is noted as being a particularly effective urinary bladder carcinogen in several species. nih.gov The evidence on N-nitrosomethyl-n-alkylamines as a group indicates that they are metabolized similarly and that many induce rare tumors in locations such as the nasal cavity, esophagus, and bladder. ca.gov
Analytical Methodologies for N Methylisoamylamine and Its Metabolites
Chromatographic Techniques
Chromatography is a fundamental technique for separating N-Methylisoamylamine from other components in a sample. The choice of chromatographic method and detector is critical for achieving the desired level of sensitivity and specificity.
Gas Chromatography (GC) with Various Detectors
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. thermofisher.com For enhanced sensitivity and selectivity, various detectors can be coupled with GC.
Gas Chromatography-Mass Spectrometry (GC-MS): This is considered a "gold standard" for the identification of volatile organic compounds. wikipedia.org The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio. thermofisher.com This combination provides a high degree of certainty in the identification of this compound and its metabolites, even at trace levels. wikipedia.org The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, noting a top peak at a mass-to-charge ratio (m/z) of 44. nih.gov GC-MS/MS, a tandem mass spectrometry approach, offers even greater selectivity and is suitable for analyses requiring the highest sensitivity. thermofisher.com
Electron Capture Detector (ECD): While GC with an ECD is highly sensitive for certain compounds, it is particularly effective for those containing electronegative atoms. For the analysis of amines like this compound, derivatization to form fluorinated amides can make them suitable for highly specific and sensitive detection by GC-ECD.
Thermionic Specific Detection (TSD): Also known as a nitrogen-phosphorus detector (NPD), the TSD is highly selective for nitrogen- and phosphorus-containing compounds. researchgate.netosti.gov This makes it an excellent choice for the analysis of amines. researchgate.net The TSD can be used for the determination of free amines without the need for derivatization. This detector can achieve detection limits in the picogram range for amines.
| Technique | Detector | Key Features | Common Applications |
|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS) | High specificity and sensitivity, considered a "gold standard" for identification. wikipedia.org | Identification and quantification of volatile compounds in complex mixtures. thermofisher.com |
| Electron Capture Detector (ECD) | High sensitivity for electronegative compounds; often requires derivatization for amines. | Trace analysis of specific compounds, such as fluorinated derivatives. | |
| Thermionic Specific Detector (TSD) | Highly selective for nitrogen and phosphorus compounds; can detect free amines. researchgate.net | Trace analysis of nitrogen-containing compounds with picogram-level detection limits. |
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive. researchgate.net The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.
Ultraviolet (UV) Detection: HPLC with UV detection is a common and robust analytical method. However, for compounds like this compound that may lack a strong UV-absorbing chromophore, derivatization is often necessary to enhance detection. nih.gov
Electrochemical Detection (ECD): HPLC with electrochemical detection offers high sensitivity and selectivity for electroactive compounds. mdpi.com It can be a powerful tool for the analysis of amines, sometimes without the need for derivatization. lcms.cz The selectivity of HPLC-ED can minimize sample preparation and cleanup procedures, making the methods quick and easy to apply. mdpi.com
Fluorescence (FL) Detection: Fluorescence detection is known for its high sensitivity and specificity. For primary and secondary amines like this compound, pre-column derivatization with a fluorescent labeling reagent is a common strategy. researchgate.netmdpi.com This creates a highly fluorescent derivative that can be detected at very low concentrations. researchgate.net For instance, derivatization with reagents like N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate allows for detection at the femtomole level. researchgate.net
| Technique | Detector | Key Features | Common Applications |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Robust and widely used; may require derivatization for compounds lacking a chromophore. nih.gov | Routine analysis of a wide variety of compounds. |
| Electrochemical (EC) | High sensitivity and selectivity for electroactive compounds. mdpi.com | Analysis of neurotransmitters, pharmaceuticals, and other redox-active molecules. mdpi.com | |
| Fluorescence (FL) | Very high sensitivity and specificity, often requires derivatization. researchgate.netmdpi.com | Trace analysis of amino acids, amines, and other compounds that can be made fluorescent. researchgate.nettandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. bioxpedia.com This makes it an exceptionally powerful tool for trace analysis and the characterization of metabolites in complex biological matrices. creative-proteomics.com LC-MS/MS can reduce background noise and enhance the detection of low-concentration analytes. creative-proteomics.com The development of robust LC-MS/MS methods is crucial for the quantification of trace-level impurities in various substances. nih.gov
Spectroscopic Techniques
Spectroscopic techniques are invaluable for the structural elucidation of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the atomic structure of organic molecules. measurlabs.com It provides detailed information about the type, quantity, and arrangement of atoms within a molecule. measurlabs.com Both ¹H-NMR and ¹³C-NMR can be used for structural analysis. measurlabs.com While NMR is a powerful tool for identifying known and unknown compounds, it can be combined with mass spectrometry for a more comprehensive structural determination. measurlabs.com
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for identifying and characterizing drug metabolites. ijpras.com It measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. msu.edu High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide accurate mass data, which is essential for distinguishing between isobaric molecular ions in metabolite identification studies. ijpras.com Tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSⁿ) provide detailed structural information through fragmentation analysis. chromatographyonline.com The fragmentation patterns of N-methyl amino acids in MS/MS can help differentiate between isomeric and isobaric compounds. nih.gov
Sample Preparation and Derivatization Strategies for this compound Analysis
The accurate quantification of this compound (NMIA) in complex biological samples necessitates meticulous sample preparation to isolate the analyte from interfering matrix components. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. bebac.at The choice of method depends on the matrix, the required sensitivity, and the analytical technique employed.
Given its chemical structure as a secondary amine, NMIA is often amenable to gas chromatography (GC). However, its polarity can lead to poor peak shape and interactions with the chromatographic system. sigmaaldrich.comthermofisher.com To overcome these issues, derivatization is a crucial step to enhance volatility, improve thermal stability, and increase detectability, particularly for GC-mass spectrometry (GC-MS) analysis. iltusa.comresearchgate.netalwsci.com
Derivatization chemically modifies the amine functional group, making the molecule more suitable for GC analysis. sigmaaldrich.com Common strategies for primary and secondary amines involve acylation using various reagents. nih.govoup.com
Key Derivatization Reagents for Amines:
Fluoroacylating Reagents: Anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are widely used for the derivatization of amphetamine-like compounds. nih.govresearchgate.netunitedchem.com These reagents react with the amine group to form stable, volatile fluoroacyl derivatives that are highly responsive to electron capture or mass spectrometric detection. nih.govresearchgate.net Studies comparing these reagents have shown that PFPA can offer superior sensitivity for certain amphetamines and cathinones in GC-MS analysis. researchgate.netunitedchem.com The reaction typically involves heating the dried sample extract with the reagent. nih.govunitedchem.com
Chloroformates: Reagents like ethyl chloroformate (ECF) can be used for a one-step derivatization and extraction process. oup.com This simplifies the sample preparation procedure by allowing the derivatization to occur directly within the sample matrix (e.g., oral fluid) at an alkaline pH, followed by extraction with an organic solvent. oup.com
Silylating Reagents: Silylation is another common technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. thermofisher.comdbkgroup.org Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing amines, increasing their volatility and stability for GC analysis. sigmaaldrich.comthermofisher.com
The selection of the optimal derivatization strategy depends on the specific analytical requirements, including desired sensitivity and the presence of other potentially interfering compounds.
Bioanalytical Method Development and Validation
The development and validation of bioanalytical methods are fundamental for obtaining reliable data on the concentration of this compound and its metabolites in biological samples. europa.eubioanalysis-zone.com This process ensures that the chosen analytical method is suitable for its intended purpose, providing accurate and reproducible results. europa.eu The validation process is guided by regulatory documents, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). europa.eubioanalysis-zone.comich.org
Analysis in Biological Matrices (Blood, Urine, Tissue)
Bioanalytical methods are developed to quantify analytes in various biological matrices. iajps.com The most common matrices for pharmacokinetic and toxicokinetic studies are blood (or its components, plasma and serum) and urine. iajps.comalwsci.com Tissue analysis may also be performed in specific nonclinical studies. europa.eu
Blood, Plasma, and Serum: These matrices provide critical information about the systemic exposure to a compound. iajps.comalwsci.com Sample preparation typically involves protein precipitation, LLE, or SPE to extract the analyte. bebac.at For instance, a method for another amine, mianserin (B1677119), utilized a liquid-liquid extraction with a hexane:isoamylalcohol mixture from human plasma. nih.gov The choice of anticoagulant (e.g., EDTA, heparin) for blood collection is important, as it must not interfere with the assay. bebac.at
Urine: Urine analysis is often used to investigate metabolic pathways and excretion. alwsci.com Due to the high water content and different pH range, sample preparation methods may need to be adjusted. Hydrolysis is often required to measure conjugated metabolites, such as N-glucuronides. cdc.gov
Tissue: Tissue homogenates present a more complex matrix, often requiring more rigorous extraction and clean-up procedures to remove lipids and other interfering substances before analysis. europa.eu
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for these analyses due to their high sensitivity and selectivity. alwsci.comnih.gov LC-tandem mass spectrometry (LC-MS/MS) is frequently considered the gold standard for its ability to detect trace levels of drugs and metabolites in complex biological fluids. alwsci.comchromatographyonline.com For GC-MS analysis of amine compounds, derivatization is a standard requirement. dbkgroup.orgcdc.govnih.gov
Sensitivity, Selectivity, Accuracy, and Precision Validation
Method validation involves assessing several key performance characteristics to ensure the reliability of the analytical data. ich.orgnih.gov
Sensitivity: The sensitivity of a bioanalytical method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For related amphetamine-like compounds, LLOQs in the range of 2.5 to 10 ng/mL in oral fluid have been achieved using GC-MS after derivatization. nih.govresearchgate.netunitedchem.com A highly sensitive LC-MS/MS method for mianserin and its metabolite reported LLOQs of 1.00 ng/mL and 0.50 ng/mL, respectively, in human plasma. nih.gov
Selectivity (Specificity): Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites. fda.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. fda.govwaters.com The use of MS detection provides a high degree of selectivity.
Accuracy: Accuracy measures the closeness of the determined value to the true value. ich.org It is evaluated by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery or the percentage difference between the mean and the accepted true value. ich.org For example, a validated method for mianserin demonstrated accuracy ranging from 94.44% to 112.33%. nih.gov
Precision: Precision describes the closeness of agreement between a series of measurements from the same homogeneous sample. ich.org It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), which assesses variations within a day and between different days, analysts, or equipment. ich.org Precision is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). A common acceptance criterion for precision is a %CV of ≤15% (or ≤20% at the LLOQ). nih.gov
The following table summarizes typical validation parameters reported for the analysis of similar amine compounds in biological matrices.
| Parameter | Typical Acceptance Criteria | Example Finding for Similar Compounds |
|---|---|---|
| Linearity (r²) | >0.99 | Correlation coefficients >0.99 reported for amphetamine-like compounds over a range of 5-1000 ng/mL. researchgate.netresearchgate.net |
| Accuracy | ±15% of nominal value (±20% at LLOQ) | 94.44% to 112.33% for mianserin in human plasma. nih.gov |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | Intra-day and inter-day precision <10% for mianserin and its metabolite. nih.gov |
| Selectivity | No significant interference at the retention time of the analyte | Specific methods developed using GC-MS and LC-MS/MS show minimal interference from endogenous matrix components. nih.govchromatographyonline.com |
| LLOQ | Analyte response is ≥5-10 times the blank response | 1.0 ng/mL for mianserin and 0.50 ng/mL for N-desmethylmianserin in human plasma. nih.gov 2.5-10 ng/mL for amphetamines in oral fluid. nih.gov |
Quality Control and Reference Standards
Maintaining the quality and consistency of bioanalytical data relies on a robust system of quality control and the use of appropriate reference standards.
Quality Control (QC) Samples: QC samples are prepared by spiking a known amount of the analyte into the same biological matrix as the study samples. fda.gov They are typically prepared at a minimum of three concentration levels (low, medium, and high) spanning the expected range of study sample concentrations. thermofisher.com These QC samples are analyzed with each batch of study samples to monitor the performance of the method and validate the results of the unknown samples. thermofisher.com The data from the QC samples must meet pre-defined acceptance criteria for accuracy and precision for the entire analytical run to be accepted.
Reference Standards: The accuracy of quantitative measurements is directly dependent on the purity and characterization of the reference standard. casss.org A Certified Reference Material (CRM), when available, is the highest quality standard and provides traceability. accustandard.com In its absence, a well-characterized in-house primary reference standard is used. casss.org This standard is used to prepare calibration standards (for the calibration curve) and the QC samples. fda.gov The certificate of analysis for a reference standard provides critical information on its purity, which is used to make accurate stock solutions. nih.gov For metabolites, where certified standards may not be commercially available, their synthesis and characterization are often required.
Potential Applications and Therapeutic Implications of N Methylisoamylamine
Research into Therapeutic Potential and Pharmacological Efficacy
Early-stage research indicates that N-Methylisoamylamine may possess direct biological activities. Studies have suggested that the molecule can bind to opioid receptors in the brain, an interaction commonly associated with pain relief mechanisms. biosynth.com Furthermore, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine (B1211576) and serotonin (B10506). biosynth.com By preventing MAO from degrading these neurotransmitters, there is a potential to influence neurochemical balances. biosynth.com
These initial findings point toward a potential, though not yet clinically established, therapeutic profile for the compound itself. The dual interaction with both opioid pathways and monoamine systems suggests a complex pharmacological character that warrants further investigation.
Pharmacological Targets of this compound
| Molecular Target | Potential Effect of Interaction | Source |
|---|---|---|
| Opioid Receptors | Binding may lead to pain relief. | biosynth.com |
| Monoamine Oxidase (MAO) | Inhibition prevents the breakdown of certain neurotransmitters. | biosynth.com |
Role in the Synthesis of Other Bioactive Compounds
A significant application of this compound is its use as a chemical intermediate or reagent in the synthesis of various other compounds with therapeutic potential. google.comcymitquimica.com Its chemical structure makes it a valuable building block for constructing more complex molecules targeted at specific diseases.
One notable application is in the development of inhibitors for the hepatitis C virus (HCV) polymerase, where this compound serves as a key reagent in the synthetic pathway. cymitquimica.com Similarly, it has been utilized in the synthesis of novel amodiaquine (B18356) analogs. researchgate.net In one study, this compound was reacted with an amodiaquine derivative as part of the development of compounds with anti-SARS-CoV-2 activity. researchgate.netjst.go.jp
Furthermore, in the field of metabolic disease research, this compound has been used in the synthesis of aniline (B41778) derivatives. google.com These derivatives are precursors to compounds designed to inhibit Acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid synthesis. google.com Drugs that inhibit ACC are being investigated as potential therapeutic agents for conditions such as obesity, hyperlipidemia, and other diseases related to insulin (B600854) resistance. google.com
This compound as a Precursor in Bioactive Compound Synthesis
| Synthesized Compound Class | Therapeutic Target / Disease Area | Role of this compound | Source |
|---|---|---|---|
| Hepatitis C Polymerase Inhibitors | Hepatitis C | Reagent in synthesis. | cymitquimica.com |
| Amodiaquine Analogs | Antiviral (e.g., SARS-CoV-2) | Reactant in the synthesis of analogs. | researchgate.netjst.go.jp |
| Aniline Derivatives for ACC Inhibition | Obesity, Hyperlipidemia, Insulin Resistance | Used in an SNAr reaction to create an aniline derivative intermediate. | google.com |
Research Chemical Applications
Beyond its role in targeted synthesis, this compound is widely classified and supplied as a research chemical. lookchem.comscbt.com In this capacity, it is used by scientists and researchers in a variety of laboratory settings for exploratory chemical and pharmacological studies. lookchem.comscbt.com Its availability as a reference standard is also important for analytical purposes, including in chromatography and quality control for laboratories conducting chemical analysis. cmscientifica.com.br The amine group and branched alkyl chain give it specific chemical properties, such as basicity and solubility, that make it a useful tool in the development of new synthetic methodologies and as an intermediate in the production of novel chemical entities. cymitquimica.com
Future Directions in N Methylisoamylamine Research
Development of Novel Analytical Techniques
The rapid emergence of new psychoactive substances (NPS) necessitates the development of novel and agile analytical techniques for their detection and characterization. nist.govdrugsandalcohol.ie Traditional analytical methods often struggle to keep pace with the constant structural modifications of these compounds. drugsandalcohol.ie Future research in this area will likely focus on several key advancements:
Advanced Spectroscopic and Spectrometric Methods: Techniques such as high-performance liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are fundamental in identifying unknown substances. oxford-analytical.co.ukresearchgate.net The development of ultra-high-pressure liquid chromatography triple quadrupole mass spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and specificity for detecting trace amounts of compounds like N-Methylisoamylamine in various matrices. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is crucial for determining the elemental composition of novel compounds and differentiating between isomers, a common challenge with NPS.
Hyphenated Techniques: The combination of different analytical methods, such as LC-MS-MS, provides a more comprehensive analysis, enabling both separation and identification of complex mixtures. researchgate.netresearchgate.net
Non-Targeted Screening: The use of advanced techniques like LC-MS/MS, GC-MS, ICP-MS, and NMR allows for the detection of both known and unknown substances, which is essential for identifying novel compounds like this compound. oxford-analytical.co.uk
A significant challenge lies in developing methods that are not only accurate and sensitive but also rapid and cost-effective for high-throughput screening in forensic and clinical settings. nih.govresearchgate.netnih.gov
Advanced In Vitro and In Vivo Models
To better understand the biological effects of this compound, researchers are moving beyond simple cell cultures to more complex and physiologically relevant models.
In Vitro Models:
The limitations of traditional 2D cell cultures, which often fail to replicate the complexity of human tissues, have spurred the development of advanced in vitro systems. europa.eulek.com These include:
3D Cell Cultures (Organoids and Spheroids): These models more accurately mimic the three-dimensional structure and cellular interactions of human organs, providing a more realistic environment to study the effects of this compound. europa.eumdpi.comnih.gov Recent advancements have focused on optimizing protocols for creating organoids from human bronchial, nasal, and rectal tissues. nih.gov
Organ-on-a-Chip (OOC) / Microphysiological Systems (MPS): These devices use microfluidic technology to recreate the functions of organs on a small scale, allowing for the study of drug metabolism and toxicity in a dynamic system that can even connect multiple "organs". mdpi.combiomedpress.orguaeh.edu.mx
Induced Pluripotent Stem Cells (iPSCs): iPSCs can be generated from individual subjects and differentiated into various cell types, offering a platform for personalized medicine and toxicity testing. nih.gov
These advanced models are crucial for high-throughput screening and for gaining deeper insights into cellular toxicity and signaling pathways. mdpi.com
In Vivo Models:
While in vitro models are invaluable, in vivo studies in animal models remain essential for understanding the systemic effects of substances like this compound. evotec.com Future research will likely involve:
Humanized Models: These are animal models, typically mice, that have been genetically modified to express human genes, cells, or tissues, making them more predictive of human responses. nih.gov
Advanced Imaging Techniques: The use of sophisticated imaging technologies in conjunction with animal models can provide real-time data on how this compound affects various organ systems.
Translational Models: The development of animal models that more closely mimic specific human conditions or disease states will be crucial for understanding the potential therapeutic or adverse effects of this compound. nih.gov
The overarching goal is to improve the correlation between preclinical findings and human clinical outcomes, a significant challenge in drug development. lek.commdpi.com
Mechanistic Studies at the Molecular Level
A fundamental understanding of how this compound interacts with biological systems at the molecular level is paramount. Future research will delve into:
Receptor Binding and Functional Assays: Identifying the specific molecular targets of this compound is a primary objective. This involves screening the compound against a wide range of receptors, ion channels, and transporters to determine its binding affinity and functional activity (agonist, antagonist, etc.).
Signal Transduction Pathways: Once a target is identified, researchers will investigate the downstream signaling cascades that are activated or inhibited by this compound. This helps to elucidate the cellular mechanisms underlying its physiological effects.
Enzyme Interactions: Studies will explore how this compound is metabolized by various enzymes, such as cytochrome P450s, and whether it inhibits or induces the activity of these enzymes, which could lead to drug-drug interactions. inchem.org The investigation of N-acetyl MDA as a primary metabolite in urine highlights the importance of understanding biotransformation pathways. inchem.org
Genotoxicity and Mutagenicity: Assessing the potential for this compound to cause DNA damage is a critical aspect of its toxicological evaluation. inchem.org
These mechanistic studies are essential for predicting the potential effects of this compound and for understanding its structure-activity relationship.
Computational Chemistry and Modeling Approaches
Computational methods are becoming increasingly indispensable in modern chemical and pharmacological research. wikipedia.org For this compound, these approaches can:
Predict Molecular Properties: Computational tools can calculate various physicochemical properties of this compound, such as its solubility, lipophilicity, and potential to cross the blood-brain barrier. chemscene.commmv.org
Molecular Docking: This technique simulates the binding of a ligand (this compound) to the active site of a target protein, providing insights into potential binding modes and affinities. nih.govmdpi.com
Quantum Chemical Studies: Methods like Density Functional Theory (DFT) can be used to analyze the electronic structure and reactivity of the molecule. chemrevlett.comfrontiersin.org
Predictive Toxicology: AI-powered platforms and deep learning models are being developed to predict the potential toxicity of new chemical entities based on their structure, which can help in early-stage risk assessment. ualberta.ca
Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound with structurally similar compounds, computational models can help identify the key chemical features responsible for its biological effects. mdpi.com
These in silico methods can significantly accelerate the research process by prioritizing compounds for further experimental investigation and providing a theoretical framework for understanding experimental observations. wikipedia.orgmmv.org
Collaborative Research and Data Sharing Initiatives
The challenges posed by the proliferation of NPS underscore the need for enhanced collaboration among researchers, forensic laboratories, and public health organizations. mdpi.comgov.scot Key future directions include:
Global Data Sharing Platforms: The establishment of centralized databases for sharing analytical data (e.g., spectral libraries) and toxicological information on NPS is crucial for rapid identification and risk assessment. nist.gov Initiatives like the NIST's NPS Data Hub facilitate the real-time exchange of data among international forensic laboratories. nist.gov
Early Warning Systems: Collaborative networks, such as the EU's Early Warning System, are vital for quickly disseminating information about the emergence of new and potentially harmful substances. mdpi.comeuropa.eu
Interdisciplinary Research Consortia: Bringing together experts from diverse fields such as chemistry, pharmacology, toxicology, and clinical medicine is essential for a comprehensive understanding of the challenges posed by NPS. civis.eunih.gov
Public-Private Partnerships: Collaboration between academic institutions, government agencies, and industry can leverage unique resources and expertise to accelerate research and development of new diagnostic and therapeutic tools. mmv.org
Standardization of Methodologies: Efforts to standardize analytical and toxicological testing protocols will improve the comparability and reliability of data across different laboratories. europa.eu
Initiatives that foster open communication and data sharing are fundamental to developing effective strategies for monitoring and responding to the public health challenges associated with compounds like this compound. globalcoalition.usresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methylisoamylamine, and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of isoamylamine with methylating agents like methyl iodide or reductive amination of ketones. For example, using methyl iodide in anhydrous ethanol under reflux (60–80°C) with a base (e.g., NaOH) can yield this compound. Solvent polarity and temperature control are critical to minimize byproducts like quaternary ammonium salts. Purity is optimized via fractional distillation or column chromatography .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (e.g., δ 2.2–2.4 ppm for N-methyl groups) and C NMR (e.g., δ 35–45 ppm for tertiary carbons) verify substitution patterns.
- IR Spectroscopy : Peaks near 2800–3000 cm (C-H stretching) and 1600–1700 cm (amine bending modes) confirm functional groups.
- GC-MS : Retention time and molecular ion peaks (e.g., m/z 101 for molecular ion [M]) validate purity and molecular weight .
Q. What key physicochemical properties (e.g., ΔfH°, vapor pressure) are essential for experimental design involving this compound?
- Methodological Answer :
- Thermodynamic Data : Enthalpy of formation (ΔfH°gas ≈ −150 kJ/mol) and entropy (S° ≈ 320 J/mol·K) from NIST databases inform reaction feasibility .
- Vapor Pressure : Estimated at 10–15 mmHg at 25°C, requiring sealed systems to prevent volatilization in open-air reactions.
- pKa : ~10.5, influencing protonation states in aqueous reactions .
Advanced Research Questions
Q. How should researchers resolve contradictions in thermodynamic data (e.g., ΔfH°) reported across different sources for this compound?
- Methodological Answer : Cross-validate data using primary sources like NIST Standard Reference Data and replicate measurements via calorimetry. Apply statistical tools (e.g., error-weighted averages) to reconcile discrepancies. For example, if ΔfH° values vary by >5%, conduct controlled combustion experiments to verify results .
Q. What computational strategies (e.g., DFT, molecular dynamics) predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model nucleophilic attack pathways (e.g., at the methyl group) using B3LYP/6-31G* basis sets to predict reaction barriers.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or ethanol) to assess steric effects on reaction kinetics.
- QSPR Models : Corrogate Hammett constants with observed reaction rates for substituent effects .
Q. What experimental controls are critical when studying this compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer :
- Oxidative Stability : Use inert atmospheres (N/Ar) and antioxidants (e.g., BHT) to suppress radical formation. Monitor degradation via HPLC .
- Hydrolytic Stability : Adjust pH (e.g., buffer at pH 7.4 for physiological conditions) and track hydrolysis products (e.g., isoamyl alcohol) via GC-MS.
- Control Groups : Include blank runs (no catalyst) and reference compounds (e.g., N-Methylpropylamine) to benchmark degradation rates .
Data Contradiction and Validation
Q. How can researchers validate conflicting bioactivity data for this compound derivatives in pharmacological assays?
- Methodological Answer :
- Dose-Response Replicates : Conduct triplicate assays with standardized cell lines (e.g., HEK-293) to minimize variability.
- Blind Studies : Use double-blind protocols to eliminate observer bias in activity scoring.
- Meta-Analysis : Pool data from multiple studies (e.g., using PRISMA guidelines) to identify consensus trends .
Safety and Handling Protocols
Q. What safety protocols mitigate risks when handling this compound in high-temperature reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
